Cas no 2171677-71-5 (3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-Chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized synthetic intermediate used in peptide and organic synthesis. Its key structural features include a 2-chlorothiophene moiety and an Fmoc-protected amine group, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions. The chlorothiophene component offers potential for further functionalization, making it valuable in medicinal chemistry and material science applications. This compound exhibits high purity and stability under standard handling conditions, ensuring reliable performance in complex synthetic workflows. Its design facilitates efficient incorporation into target molecules while maintaining compatibility with common coupling reagents.
3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171677-71-5 structure
Product Name:3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171677-71-5
MF:C23H19ClN2O5S
MW:470.925363779068
CID:6089633
PubChem ID:165957587
Update Time:2025-10-30

3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1521960
    • 3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171677-71-5
    • Inchi: 1S/C23H19ClN2O5S/c24-21-18(9-10-32-21)25-22(29)19(11-20(27)28)26-23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,25,29)(H,26,30)(H,27,28)
    • InChI Key: SMSJHBZSTQCFIX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CS1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 470.0703206g/mol
  • Monoisotopic Mass: 470.0703206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 688
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 133Ų

3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

3-(2-Chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid: A Comprehensive Overview

3-(2-Chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a complex organic compound with the CAS registry number 2171677-71-5. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative. Its structure incorporates a thiophene ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a chloro substituent, making it a valuable molecule in various chemical and pharmaceutical applications.

The synthesis of 3-(2-chlorothiophen-3-yl)carbamoyl derivatives has been extensively studied due to their potential as intermediates in drug discovery. The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, which enhances the stability and reactivity of the compound during chemical transformations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for pharmacological studies.

One of the most significant applications of this compound lies in its role as a building block for constructing bioactive molecules. The presence of the thiophene ring introduces unique electronic properties, making it an attractive moiety for designing ligands in medicinal chemistry. For instance, researchers have explored its use in developing inhibitors for kinase enzymes, which are key targets in cancer therapy.

Recent studies have also highlighted the importance of Fmoc-amino acid derivatives in click chemistry and modular assembly strategies. These approaches allow for rapid construction of complex molecules by combining pre-synthesized building blocks. The chlorothiophene moiety has been shown to enhance the bioavailability and pharmacokinetic profiles of certain drugs, making it an essential component in drug design.

In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and mass spectrometry have provided detailed insights into the molecular architecture of this compound. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula as C20H18ClN2O4S, with a molecular weight of 445.8 g/mol. These data are critical for ensuring the purity and identity of the compound during quality control processes.

The development of efficient synthetic routes for 3-(2-chlorothiophen-3-yl)carbamoyl derivatives has been a focal point of recent research. For example, transition-metal-catalyzed coupling reactions have been employed to construct the thiophene-containing fragment with high regioselectivity. These methods not only improve yield but also reduce reaction times, making them more suitable for large-scale production.

Beyond its chemical synthesis, this compound has found applications in materials science. The incorporation of fluorenylmethoxycarbonyl (Fmoc) groups into polymeric materials has been investigated for their potential use in drug delivery systems. The ability to tune the physical and chemical properties of these materials through precise control over the substituents offers exciting possibilities for future innovations.

In conclusion, 3-(2-chlorothiophen-3-yl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool in contemporary research and development efforts.

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